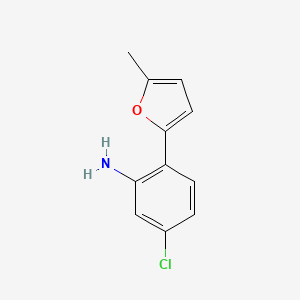
2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
説明
2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline, also known as MTA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MTA is a derivative of aniline and is structurally similar to other compounds like metformin, which is commonly used in the treatment of type 2 diabetes. In
科学的研究の応用
Drug Discovery
1,2,4-Triazole derivatives, including 2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline , have been extensively used in drug discovery due to their pharmacological properties. They are known to exhibit a variety of biological activities, such as anticonvulsant, antibacterial, and anticancer effects . The triazole ring mimics the peptide bond, which can enhance the drug’s ability to bind to biological targets, improving its efficacy.
Organic Synthesis
In organic chemistry, triazole derivatives serve as versatile intermediates for the synthesis of more complex molecules. They can act as ligands in coordination chemistry or as building blocks in the construction of larger, more complex structures .
Polymer Chemistry
The triazole moiety can be incorporated into polymers to improve their stability and functional properties. These polymers can be used in a variety of applications, including as materials for medical devices, coatings, and as components in electronic devices .
Supramolecular Chemistry
Triazole derivatives can form hydrogen bonds, which makes them suitable for use in supramolecular assemblies. These assemblies have potential applications in the development of new materials with unique mechanical, optical, or electronic properties .
Bioconjugation
The triazole ring can be used in bioconjugation strategies to attach various functional groups to biomolecules. This is particularly useful in the field of chemical biology for the development of targeted drug delivery systems and diagnostic tools .
Fluorescent Imaging
Due to their electronic properties, certain triazole derivatives can act as fluorescent probes. This application is valuable in biological research for imaging and studying biological processes at the molecular level .
Materials Science
Triazole derivatives contribute to the field of materials science by providing compounds that can be used to create new materials with desirable thermal and mechanical properties. They can be used in the design of lightweight, high-strength materials for aerospace and automotive applications .
Anticancer Agents
Recent studies have shown that triazole derivatives, including 2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline , possess promising anticancer activities. They have been evaluated against various cancer cell lines, showing potential as therapeutic agents .
作用機序
Target of Action
It’s worth noting that indole derivatives, which share a similar heterocyclic system with the compound , have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets by binding to them, which can result in a variety of biological effects .
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against certain tumor cell lines .
特性
IUPAC Name |
2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-6-3-4-8(5-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCMPQVMSNJSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1250032-29-1 | |
| Record name | 2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



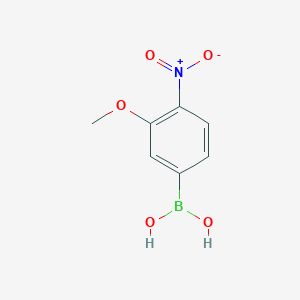
![[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1427518.png)
![Methyl 2-fluoro-4'-(piperidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427520.png)
![benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1427521.png)


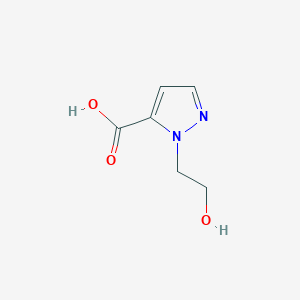

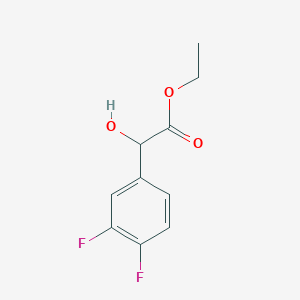
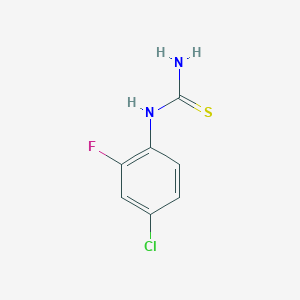
![1-[3-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine](/img/structure/B1427534.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine](/img/structure/B1427535.png)
